3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with the molecular formula C10H14N4.
Mechanism of Action
Target of Action
The primary targets of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine are currently unknown. This compound belongs to the class of triazolopyridine derivatives, which have been recognized for their various biochemical, clinical, and pharmaceutical applications .
Mode of Action
It is known that triazolopyridine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Triazolopyridine derivatives have been found to exhibit a range of effects, including antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal activities, as well as acting as adenosine receptor or hif prolyl hydrolase and myeloperoxidase inhibitors .
Biochemical Analysis
Biochemical Properties
It is known that similar triazolo pyrazine derivatives have been evaluated for their inhibitory activities towards c-Met/VEGFR-2 kinases .
Cellular Effects
In vitro studies have shown that certain [1,2,4]triazolo[4,3-a]pyrazine derivatives exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It is plausible that 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine may have similar effects on these cell lines.
Molecular Mechanism
Related compounds have shown to inhibit c-Met kinase, a key player in cellular growth, survival, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydrazinopyridine with tert-butyl isocyanide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups .
Scientific Research Applications
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antidiabetic properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits anticancer and anti-inflammatory activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Used for its antimicrobial and enzyme inhibitory properties.
Uniqueness
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERHDEYWZCTMSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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